N-(2-methoxy-5-methylphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a synthetic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 449.53 g/mol. This compound belongs to a class of organic molecules that feature complex heterocyclic structures, which are often explored for their biological activities, particularly in pharmacology.
This compound is cataloged in various chemical databases, including PubChem, where it is identified by its unique InChI key and CAS number. It is classified as a small organic molecule with potential applications in medicinal chemistry. The compound is primarily intended for research purposes and has not been approved for therapeutic use in humans or animals.
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide typically involves multi-step organic reactions. While specific synthetic pathways may vary, common approaches include:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of N-(2-methoxy-5-methylphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide can be represented using various chemical notations:
InChI=1S/C23H23N5O3S/c1-16-6-11-20(31-3)19(14-16)24-21(29)15-32-23-26-25-22(28(23)27-12-4-5-13-27)17-7-9-18(30-2)10-8-17/h4-14H,15H2,1-3H3,(H,24,29)
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)OC
These representations indicate a complex structure with multiple functional groups that contribute to its chemical properties and potential reactivity.
The compound can participate in various chemical reactions typical for acetamides and heterocycles:
These reactions are crucial for exploring the compound's potential biological activities or for further synthetic modifications.
The physical properties of N-(2-methoxy-5-methylphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide include:
Chemical properties might include:
These properties are essential for determining suitable applications and handling procedures in laboratory settings.
N-(2-methoxy-5-methylphenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide holds potential applications in several scientific fields:
As research continues to evolve around this compound and similar structures, its applications may expand further into diverse scientific disciplines.
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6